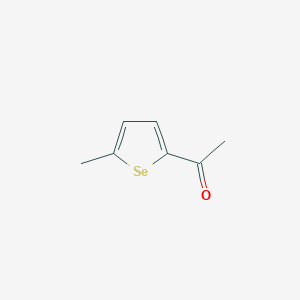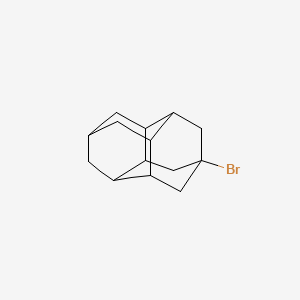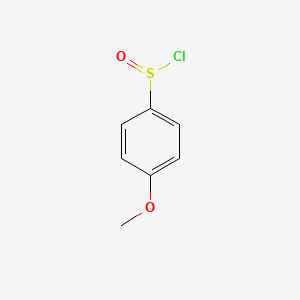![molecular formula C12H13ClN2O3 B14682967 Ethyl 2-[(E)-(2-chlorophenyl)diazenyl]-3-oxobutanoate CAS No. 33165-52-5](/img/structure/B14682967.png)
Ethyl 2-[(E)-(2-chlorophenyl)diazenyl]-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(E)-(2-chlorophenyl)diazenyl]-3-oxobutanoate is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. This particular compound features a chlorophenyl group attached to the azo linkage, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(E)-(2-chlorophenyl)diazenyl]-3-oxobutanoate typically involves the diazotization of 2-chloroaniline followed by coupling with ethyl acetoacetate. The reaction conditions generally include acidic media and controlled temperatures to ensure the formation of the desired azo compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the azo group can yield amines, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-[(E)-(2-chlorophenyl)diazenyl]-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-[(E)-(2-chlorophenyl)diazenyl]-3-oxobutanoate involves its interaction with molecular targets through its azo linkage and chlorophenyl group. The compound can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Ethyl 2-[(E)-(4-chlorophenyl)diazenyl]-3-oxobutanoate: Similar structure with a different position of the chlorine atom.
Ethyl 2-[(E)-(2-bromophenyl)diazenyl]-3-oxobutanoate: Bromine substituent instead of chlorine.
Ethyl 2-[(E)-(2-methylphenyl)diazenyl]-3-oxobutanoate: Methyl group instead of chlorine.
Uniqueness: Ethyl 2-[(E)-(2-chlorophenyl)diazenyl]-3-oxobutanoate stands out due to its specific chlorophenyl substitution, which imparts unique chemical and biological properties. The position and nature of the substituent can significantly influence the reactivity and applications of the compound, making it a valuable molecule in various fields of research and industry.
Propriétés
Numéro CAS |
33165-52-5 |
|---|---|
Formule moléculaire |
C12H13ClN2O3 |
Poids moléculaire |
268.69 g/mol |
Nom IUPAC |
ethyl 2-[(2-chlorophenyl)diazenyl]-3-oxobutanoate |
InChI |
InChI=1S/C12H13ClN2O3/c1-3-18-12(17)11(8(2)16)15-14-10-7-5-4-6-9(10)13/h4-7,11H,3H2,1-2H3 |
Clé InChI |
HZSCNBSPVWCMJA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)C)N=NC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14682886.png)


![Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-](/img/structure/B14682903.png)
![[Dichloro(phenyl)methyl]sulfinylmethylbenzene](/img/structure/B14682909.png)
![4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B14682912.png)
propanedioate](/img/structure/B14682914.png)




![N-[4-(cyclopentylmethyl)cyclohexyl]acetamide](/img/structure/B14682954.png)
![3-Methylidene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B14682956.png)

